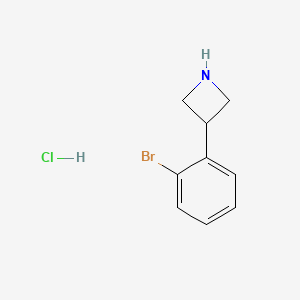
3-fluoro-5-(propan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-5-(propan-2-yl)benzoic acid is an organic compound belonging to the class of benzoic acids It features a fluorine atom at the 3-position and an isopropyl group at the 5-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-5-(propan-2-yl)benzoic acid can be achieved through several methods. One common approach involves the fluorination of a suitable benzoic acid precursor. For instance, starting with 3-nitrobenzoic acid, the nitro group can be reduced to an amine, followed by diazotization and subsequent fluorination to introduce the fluorine atom at the 3-position. The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The process may include steps such as catalytic hydrogenation, halogenation, and alkylation under controlled conditions to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-5-(propan-2-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the fluorine atom in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-fluoro-5-(propan-2-yl)benzoic acid has several scientific research applications:
Pharmaceuticals: It serves as a building block for the synthesis of various drug molecules, particularly those requiring fluorine substitution for enhanced biological activity.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.
Chemical Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-fluoro-5-(propan-2-yl)benzoic acid depends on its specific application. In pharmaceuticals, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The isopropyl group may contribute to the compound’s lipophilicity, affecting its absorption and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-(propan-2-yl)benzoic acid: Similar structure but with the isopropyl group at the 4-position.
3-fluoro-5-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of an isopropyl group.
Uniqueness
3-fluoro-5-(propan-2-yl)benzoic acid is unique due to the specific positioning of the fluorine and isopropyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The combination of these substituents provides a distinct set of properties that can be leveraged in various applications.
Properties
CAS No. |
942508-01-2 |
|---|---|
Molecular Formula |
C10H11FO2 |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



